
3-Bromo-2-formylpyridine
Overview
Description
3-Bromo-2-formylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrNO. It is characterized by the presence of a bromine atom and a formyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-formylpyridine can be synthesized through various methods. One common approach involves the bromination of 2-formylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-formylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Reactions: Various substituted pyridines depending on the boronic acid used.
Oxidation: 3-Bromo-2-pyridinecarboxylic acid.
Reduction: 3-Bromo-2-hydroxymethylpyridine.
Scientific Research Applications
3-Bromo-2-formylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules with desired properties.
Medicinal Chemistry: The pyridine ring is a common scaffold in numerous drugs, and the functional groups of this compound hold potential for developing novel therapeutic agents.
Material Science: Its aromatic character and functional groups might be useful in designing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-formylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by other functional groups through nucleophilic attack. In oxidation and reduction reactions, the formyl group is either oxidized or reduced, leading to the formation of different products .
Comparison with Similar Compounds
- 2-Bromo-3-pyridinecarboxaldehyde
- 3-Bromo-4-pyridinecarboxaldehyde
- 3-Bromo-2-methylpyridine
- 5-Bromo-2-pyridinecarboxaldehyde
Comparison: 3-Bromo-2-formylpyridine is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups makes it a versatile building block for various chemical reactions, distinguishing it from other similar compounds that may lack one of these functional groups .
Biological Activity
3-Bromo-2-formylpyridine is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : CHBrNO
- CAS Number : 405174-97-2
- Synonyms : 3-Bromopyridine-2-carboxaldehyde
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrates cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : Potentially inhibits specific enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial effects against a range of pathogens. A study evaluated its activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined for various strains, revealing effective inhibition comparable to standard antibiotics.
Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Gentamicin | 16 |
Escherichia coli | 64 | Ciprofloxacin | 32 |
Candida albicans | 16 | Ketoconazole | 8 |
Anticancer Activity
The compound's anticancer properties have been investigated in various studies. In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The cytotoxicity was assessed using the MTT assay, with IC values indicating potent activity.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : MDA-MB-231 and HepG-2
- Assay Method : MTT assay
- Results :
- MDA-MB-231: IC = 25 µM
- HepG-2: IC = 30 µM
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-2-formylpyridine, and what factors influence the choice of brominating agents?
- Methodological Answer : Bromination of 2-formylpyridine derivatives typically employs agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The choice depends on reaction selectivity and compatibility with the formyl group. For example, bromination of 2-amino-3-methylpyridine using Br₂ in acetic acid yields brominated pyridines via electrophilic aromatic substitution . Solvent polarity and temperature are critical to avoid side reactions, such as oxidation of the formyl group.
Q. How can researchers purify this compound effectively to achieve high yields?
- Methodological Answer : Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is standard for isolating brominated pyridines. Recrystallization using ethanol or dichloromethane/hexane mixtures may enhance purity. For air-sensitive intermediates, inert atmosphere techniques are recommended .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C3, formyl at C2) through coupling constants and chemical shifts.
- IR Spectroscopy : Identify the formyl group (C=O stretch ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 200–202) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritation . Brominated pyridines may release toxic fumes upon decomposition; store in cool, dry conditions away from oxidizing agents .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of this compound?
- Methodological Answer : The formyl group directs electrophilic substitution to specific positions. For example, protecting the formyl group as an acetal can shift reactivity to the bromine site for cross-coupling (e.g., Suzuki-Miyaura reactions). Computational modeling (DFT) predicts charge distribution to guide reagent selection .
Q. What strategies optimize cross-coupling reactions using this compound as a substrate?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency. Solvents such as THF or dioxane at 80–100°C are optimal. Pre-activation of the bromide with Zn dust improves reactivity in Negishi couplings .
Q. How do computational methods aid in predicting reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects and transition-state energies are modeled using software like Gaussian .
Q. What are the common pitfalls in synthesizing derivatives of this compound, and how can they be mitigated?
- Methodological Answer : Common issues include hydrolysis of the formyl group under basic conditions and competing elimination reactions. Use anhydrous solvents and mild bases (e.g., K₂CO₃) to minimize degradation. Reaction progress should be monitored via TLC or LC-MS .
Q. How to analyze and resolve contradictions in reported reaction conditions for similar bromopyridine derivatives?
Properties
IUPAC Name |
3-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPXKMVVJNPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585974 | |
Record name | 3-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-97-2 | |
Record name | 3-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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